(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarbothioamide
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Overview
Description
4-[(4-chlorobenzyl)oxy]benzaldehyde thiosemicarbazone is a chemical compound with the molecular formula C15H14ClN3OS. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a thiosemicarbazone group, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorobenzyl)oxy]benzaldehyde thiosemicarbazone typically involves the reaction of 4-[(4-chlorobenzyl)oxy]benzaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for 4-[(4-chlorobenzyl)oxy]benzaldehyde thiosemicarbazone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-chlorobenzyl)oxy]benzaldehyde thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[(4-chlorobenzyl)oxy]benzaldehyde thiosemicarbazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: Research indicates that it may have anticancer properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(4-chlorobenzyl)oxy]benzaldehyde thiosemicarbazone involves its interaction with biological molecules. The thiosemicarbazone group can chelate metal ions, which is crucial for its biological activity. This chelation can inhibit the function of metalloenzymes, leading to antimicrobial and anticancer effects. The compound may also induce oxidative stress in cells, contributing to its cytotoxic properties.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-chlorobenzyl)oxy]benzaldehyde semicarbazone
- 4-[(4-chlorobenzyl)oxy]benzaldehyde oxime
- 4-[(4-chlorobenzyl)oxy]benzaldehyde hydrazone
Uniqueness
4-[(4-chlorobenzyl)oxy]benzaldehyde thiosemicarbazone is unique due to its thiosemicarbazone group, which imparts distinct biological activities compared to its analogs. The presence of the thiosemicarbazone group enhances its ability to chelate metal ions, making it more effective in certain biological applications.
Properties
Molecular Formula |
C15H14ClN3OS |
---|---|
Molecular Weight |
319.8 g/mol |
IUPAC Name |
[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C15H14ClN3OS/c16-13-5-1-12(2-6-13)10-20-14-7-3-11(4-8-14)9-18-19-15(17)21/h1-9H,10H2,(H3,17,19,21)/b18-9+ |
InChI Key |
XSAOARPCWOEQSC-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=N/NC(=S)N)Cl |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=NNC(=S)N)Cl |
Origin of Product |
United States |
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